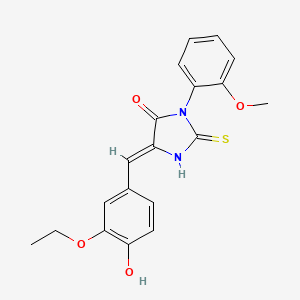

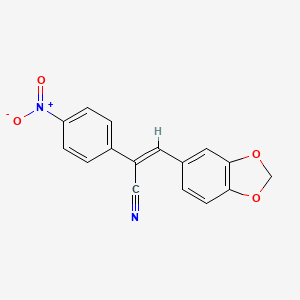

![molecular formula C22H29N5O2S B5556628 3-甲基-7-(3-苯丙基)-8-{[2-(1-哌啶基)乙基]硫代}-3,7-二氢-1H-嘌呤-2,6-二酮](/img/structure/B5556628.png)

3-甲基-7-(3-苯丙基)-8-{[2-(1-哌啶基)乙基]硫代}-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Purine derivatives, including the specific structure , are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines, which are integral components of nucleic acids. These compounds often exhibit a broad spectrum of biological activities, making them valuable scaffolds for drug development.

Synthesis Analysis

The synthesis of purine derivatives can involve multistep chemical reactions, starting from simple purine rings and introducing various functional groups at specific positions to achieve desired properties. For example, the introduction of alkylamino and phenylalkyl groups can be accomplished through nucleophilic substitution reactions or through the use of protective groups and subsequent deprotection steps (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. Crystal structure analysis can reveal the conformation of the molecule, the orientation of substituents, and potential interactions with biological targets. For instance, the crystal structures of related compounds provide insights into the conformational preferences of purine derivatives and their substituents (Raghuvarman et al., 2014).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. These reactions are influenced by the purine's electronic and steric properties, as well as by the presence of activating or deactivating groups on the purine ring or substituents (Dotsenko et al., 2012).

科学研究应用

芳香化酶抑制剂和癌症研究

Hartmann 和 Batzl(1986 年)的一项研究探讨了 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮作为雌激素生物合成抑制剂的合成和生物学评估。这项研究在激素依赖性乳腺癌治疗方面具有重要意义,表明一些衍生物对人胎盘芳香化酶的抑制作用比氨基己烯酰咪,一种用于激素依赖性乳腺癌的药物,更强。这些发现表明在开发针对激素依赖性癌症的更有效治疗方法方面具有潜在应用 (Hartmann & Batzl, 1986)。

晶体学和结构分析

Raghuvarman 等人(2014 年)深入了解了与所讨论化合物密切相关的衍生物的晶体结构,重点关注构象差异和取代基对分子整体结构的影响。这项研究有助于理解结构变化如何影响生物活性及受体结合,这对药物设计和发现至关重要 (Raghuvarman et al., 2014)。

心血管和抗心律失常活性

Chłoń-Rzepa 等人(2004 年)研究了新型 8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的心血管活性合成和评估。这项研究强调了该化合物在表现出预防性抗心律失常活性和降压作用方面的潜力,表明其在开发心血管疾病治疗方法中的适用性 (Chłoń-Rzepa et al., 2004)。

抗微生物活性

Prakash 等人(2011 年)合成了一系列衍生物并评估了它们的体外抗菌和抗真菌活性。研究发现对革兰氏阳性菌具有显着的活性,并具有优异的抗真菌活性,展示了这些化合物在解决微生物感染方面的潜力 (Prakash et al., 2011)。

新型化合物的合成和生物活性

Kim 等人(2004 年)对含有 2,4-噻唑烷二酮的取代吡啶和嘌呤的研究旨在评估它们对甘油三酯积累及其降血糖和降脂活性的影响。这项研究证明了该化合物在代谢紊乱研究中的相关性,特别是在糖尿病和脂质管理中 (Kim et al., 2004)。

属性

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZHXROWVQMDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

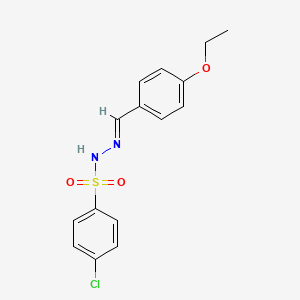

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

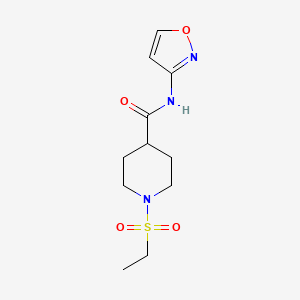

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)